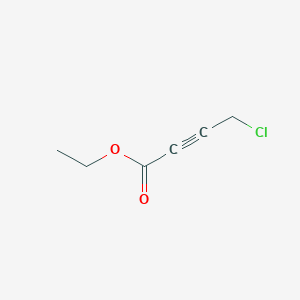
Ethyl 4-chlorobut-2-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chlorobut-2-ynoate is an organic compound with the molecular formula C6H7ClO2 It is a chlorinated ester that features a triple bond between the second and third carbon atoms in its structure
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4-chlorobut-2-ynoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. In this method, an enolate ion reacts with an alkyl halide in an S_N2 reaction, displacing the leaving group by backside attack . The reaction conditions typically involve the use of a strong base such as sodium ethoxide in ethanol.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
化学反応の分析
Types of Reactions
Ethyl 4-chlorobut-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alkenes or alkanes.
科学的研究の応用
Ethyl 4-chlorobut-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
作用機序
The mechanism of action of ethyl 4-chlorobut-2-ynoate involves its reactivity with various chemical species. The triple bond in the compound makes it highly reactive, allowing it to participate in addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
類似化合物との比較
Ethyl 4-chlorobut-2-ynoate can be compared with other similar compounds, such as:
Ethyl 4-chlorobut-2-enoate: This compound has a double bond instead of a triple bond, making it less reactive in certain types of reactions.
Ethyl 2-butynoate: This compound lacks the chlorine atom, which affects its reactivity and applications.
The uniqueness of this compound lies in its combination of a triple bond and a chlorine atom, which provides a distinct set of reactivity and applications compared to its analogs.
生物活性
Ethyl 4-chlorobut-2-ynoate is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorinated butynoate structure, which contributes to its reactivity and biological activity. The compound can be represented as follows:
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that compounds with similar structures showed cytotoxic effects against various cancer cell lines, including human lung fibrosarcoma (HT-1080) and mouse hepatoma (MH-22A) cells . The mechanism of action appears to involve the induction of apoptosis in cancer cells, although specific pathways related to this compound require further elucidation.
2. Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity . The compound's ability to disrupt bacterial cell membranes may contribute to its efficacy.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial cell membranes, leading to cell lysis.
- Apoptosis Induction : In cancer cells, the compound may activate apoptotic pathways, promoting programmed cell death.
- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit certain enzymes critical for cellular metabolism in both microbial and cancerous cells.
Case Studies
Case Study 1: Anticancer Efficacy
A recent study assessed the cytotoxicity of this compound on HT-1080 cells. The results indicated a dose-dependent response with IC50 values demonstrating significant cytotoxic effects at concentrations as low as 10 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 20 | 30 |
Case Study 2: Antimicrobial Testing
In another study, this compound was tested against various bacterial strains, including E. coli and S. aureus. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 75 |
特性
CAS番号 |
39501-85-4 |
|---|---|
分子式 |
C6H7ClO2 |
分子量 |
146.57 g/mol |
IUPAC名 |
ethyl 4-chlorobut-2-ynoate |
InChI |
InChI=1S/C6H7ClO2/c1-2-9-6(8)4-3-5-7/h2,5H2,1H3 |
InChIキー |
PYENOQXWEQRZLD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C#CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















